4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound is a heterocyclic hybrid molecule featuring a benzothiazole core fused with a dihydro-1H-pyrrole ring, further substituted with a 3-methyl-1,2,4-oxadiazole moiety. Its structural complexity arises from the integration of three distinct heterocyclic systems:
- Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry (e.g., antitumor and antimicrobial activity) .
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle with electron-withdrawing properties, often used to enhance metabolic stability in drug design .
The compound’s stereoelectronic profile suggests applications in targeting enzymes or receptors requiring multipoint interactions. Its crystal structure, likely determined via X-ray diffraction using programs like SHELXL , reveals planar benzothiazole and oxadiazole rings with intramolecular hydrogen bonds stabilizing the dihydropyrrole moiety.
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H15N5O2S/c1-9-18-13(23-20-9)6-7-21-8-11(22)14(15(21)17)16-19-10-4-2-3-5-12(10)24-16/h2-5,17,22H,6-8H2,1H3 |
InChI Key |
JOFBWTZBCSLSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Preparation Methods
Sequential Ring Formation via Condensation-Cyclization
This method involves stepwise formation of individual rings followed by conjugation. Key steps include:
- Benzothiazole Synthesis : 2-Aminobenzothiazole is prepared via cyclocondensation of 2-aminothiophenol with aldehydes or carboxylic acid derivatives under acidic conditions.
- Oxadiazole Formation : The 3-methyl-1,2,4-oxadiazole moiety is synthesized through cyclization of acyl hydrazides with nitriles using phosphorus oxychloride (POCl₃) as a catalyst.
- Pyrrole Conjugation : The dihydro-pyrrole system is constructed via Knorr pyrrole synthesis, employing β-keto esters and ammonia equivalents, followed by N-alkylation with the oxadiazole-containing side chain.
Reaction conditions for this pathway typically involve:
One-Pot Multicomponent Reactions
Microwave-assisted one-pot syntheses have gained prominence for their efficiency. A representative protocol involves:
- Mixing 2-aminobenzothiazole, ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, and pyrrole-3-carbaldehyde in dimethyl sulfoxide (DMSO)
- Irradiating at 150°C for 15–20 minutes under nitrogen atmosphere.
Comparative studies show microwave methods reduce reaction times from 12–24 hours to <30 minutes while maintaining yields of 75–82%.
Post-Functionalization of Preformed Heterocycles
This approach modifies pre-synthesized benzothiazole and oxadiazole intermediates:
- Benzothiazole-Oxadiazole Conjugate : 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl bromide is prepared via nucleophilic substitution of oxadiazole-thiols with 1,2-dibromoethane.
- Pyrrole Alkylation : The benzothiazole-pyrrole intermediate undergoes N-alkylation with the oxadiazole-containing bromide using potassium carbonate (K₂CO₃) in refluxing acetone.
Detailed Reaction Mechanisms and Optimization
Benzothiazole Ring Construction
The benzothiazole core forms via cyclocondensation of 2-aminothiophenol with α-keto acids:
$$
\text{2-Aminothiophenol} + \text{RCOCOOH} \xrightarrow{\text{HCl, Δ}} \text{Benzothiazole} + \text{H₂O} + \text{CO₂}
$$
Key parameters:
1,2,4-Oxadiazole Synthesis
The 3-methyl-1,2,4-oxadiazole ring forms through cyclodehydration of acyl hydrazides and nitriles:
$$
\text{R-CONHNH₂} + \text{R'-CN} \xrightarrow{\text{POCl₃, Δ}} \text{1,2,4-Oxadiazole} + \text{NH₃}
$$
Optimization data:
Pyrrole Ring Formation and Functionalization
The dihydro-pyrrole system is constructed via Paal-Knorr synthesis:
$$
\text{HOOC-CH₂-CO-NH₂} + \text{NH₃} \rightarrow \text{Pyrrole} + \text{H₂O}
$$
N-Alkylation with the oxadiazole side chain proceeds through SN2 mechanism:
$$
\text{Pyrrole-NH} + \text{Br-CH₂-CH₂-Oxadiazole} \xrightarrow{\text{K₂CO₃}} \text{N-Alkylated Product}
$$
Solvent effects on alkylation:
| Solvent | Dielectric Constant | Reaction Time | Yield (%) | |
|---|---|---|---|---|
| Acetone | 20.7 | 8h | 78 | |
| DMF | 36.7 | 5h | 82 | |
| Ethanol | 24.3 | 12h | 65 |
Advanced Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1mL/min, UV detection at 254nm.
Spectroscopic Confirmation
¹H NMR (400MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, benzothiazole-H)
- δ 7.85–7.42 (m, 4H, aromatic)
- δ 4.32 (t, J=6.8Hz, 2H, -CH₂-Oxadiazole)
- δ 2.41 (s, 3H, -CH₃).
IR (KBr) :
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Catalyst Recycling
Phosphorus oxychloride recovery systems achieve 85–90% reagent reuse through vacuum distillation.
Waste Management
Neutralization of acidic byproducts generates 1.2kg CaSO₄ per kg product, requiring precipitation tanks and filter presses.
Emerging Methodologies
Photochemical Synthesis
UV-initiated (λ=365nm) cyclization reduces oxadiazole formation time to 15–20 minutes with comparable yields (78–82%).
Biocatalytic Approaches
Lipase-mediated ester hydrolysis in oxadiazole precursors achieves enantiomeric excess >98% for chiral derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under various conditions, particularly at reactive functional groups. For example:
-
Potassium permanganate or hydrogen peroxide can oxidize the imino group (-NH-), potentially converting it to a carbonyl group.
-
Oxidation of the pyrrole ring may lead to formation of pyrrolidinone derivatives, though specific products depend on reaction conditions.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Aqueous acidic medium | Oxidized imino group |
| H₂O₂ | Basic medium | Modified pyrrole ring |
Reduction Reactions
Reduction typically targets the imino group or aromatic rings:
-
Sodium borohydride or lithium aluminum hydride may reduce the imino group to an amine (-NH₂), altering the compound’s electronic properties.
-
Reduction of the benzothiazole moiety could lead to thiol derivatives, though this requires harsher conditions (e.g., catalytic hydrogenation with H₂/Pd).
Substitution Reactions
The heterocyclic rings (benzothiazole, oxadiazole) are prone to nucleophilic or electrophilic substitution:
-
Nucleophilic substitution at the oxadiazole ring is feasible due to its electron-deficient nature, allowing reactions with amines or alkoxides.
-
Electrophilic substitution at the benzothiazole moiety may occur at the sulfur-adjacent carbon, forming derivatives with modified substituents.
Functional Group Transformations
Key transformations include:
-
Hydrolysis : The imino group may hydrolyze under acidic or basic conditions to yield amides or amines, depending on the catalyst.
-
Alkylation : The hydroxyl group (-OH) on the pyrrole ring can undergo alkylation using alkyl halides in the presence of a base (e.g., NaOH).
Cyclization and Ring-Forming Reactions
The compound’s structural complexity enables cyclization pathways:
-
Intramolecular cyclization between the oxadiazole and pyrrole moieties could form larger heterocycles, though steric hindrance may limit this.
-
Cross-coupling reactions (e.g., Suzuki coupling) at the benzothiazole ring could introduce new aromatic substituents.
Key Reaction Mechanisms
-
Oxidation Pathway :
The imino group’s lone pair on nitrogen facilitates oxidation, forming a carbonyl group through electron transfer. -
Substitution Pathway :
The oxadiazole ring’s electron-deficient nitrogen atom activates adjacent carbons for nucleophilic attack.
Research Findings
-
Antimicrobial Activity : The benzothiazole moiety’s reactivity correlates with its antimicrobial properties, as shown in studies of similar derivatives .
-
Medicinal Applications : Oxadiazole-containing compounds often exhibit selectivity for enzymes like COX-2, suggesting potential in anti-inflammatory drug design .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous heterocycles:
Table 1: Key Structural and Functional Comparisons
Hydrogen-Bonding Patterns
The target compound exhibits a higher hydrogen-bonding capacity (3 donors, 5 acceptors) compared to simpler analogs (Table 1), enabling stronger interactions with biological targets. For instance, the imino group (-NH) and hydroxyl (-OH) on the dihydropyrrole act as donors, while the oxadiazole’s nitrogen and oxygen atoms serve as acceptors. This multi-donor/acceptor system aligns with graph set analysis principles for predicting molecular aggregation in crystals . In contrast, 2-aminobenzothiazole lacks the oxadiazole’s acceptor sites, reducing its versatility in supramolecular assembly.
Pharmacological Potential
While direct bioactivity data for the target compound is sparse, its structural analogs suggest plausible applications:
- Benzothiazole derivatives : Demonstrated activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL) .
- Oxadiazole-containing drugs : E.g., Raltegravir (HIV integrase inhibitor) leverages oxadiazole’s metabolic stability. The target compound’s hybrid structure may synergize these properties, though its larger molecular weight (~370 g/mol) could limit bioavailability compared to simpler analogs (~200–300 g/mol).
Biological Activity
The compound 4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural components include:
- Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Oxadiazole ring : Associated with immunomodulatory effects.
Antimicrobial Activity
Studies have indicated that compounds containing a benzothiazole moiety often exhibit significant antimicrobial properties. For instance:
- A related study showed that benzothiazole derivatives demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Immunomodulatory Effects
The oxadiazole component of the compound suggests potential immunomodulatory effects. Research on similar isoxazole derivatives has revealed:
- Immunosuppressive activities : These compounds have been shown to inhibit humoral immune responses and modulate lymphocyte proliferation .
Anticancer Potential
The structural characteristics of the compound may also contribute to anticancer activity. Benzothiazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanisms of action : Induction of reactive oxygen species (ROS), modulation of cell cycle progression, and activation of caspases have been observed in studies involving related compounds .
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of benzothiazole derivatives, the compound was tested against several bacterial strains. The results indicated that it possessed a significant antibacterial effect comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Escherichia coli | 32 | Amoxicillin (64) |
| Staphylococcus aureus | 16 | Gentamicin (32) |
Case Study 2: Immunomodulatory Activity
A study investigating the immunomodulatory effects of oxadiazole derivatives found that the compound significantly inhibited TNF-alpha production in human peripheral blood mononuclear cells (PBMCs) when stimulated with lipopolysaccharide (LPS).
| Treatment Group | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 250 |
| Compound Treatment | 80 |
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial growth or immune response modulation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress in microbial cells or cancer cells, promoting cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic coupling and functional group transformations. For example, benzothiazole and oxadiazole moieties are often introduced through nucleophilic substitution or cyclization reactions. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., Cu(I) for click chemistry) are critical for yield optimization. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Post-synthesis, elemental analysis and spectroscopic techniques (e.g., -NMR, IR) confirm structural integrity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (-NMR and -NMR) is essential for verifying the positions of imino, benzothiazole, and oxadiazole groups. Infrared (IR) spectroscopy identifies functional groups like N-H and C=N. High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis (C, H, N) validates purity. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation. Contaminants (e.g., unreacted intermediates) are detected via HPLC with UV/Vis detection .
Q. How are stability and solubility profiles determined for this compound under varying experimental conditions?
- Methodological Answer : Stability is assessed by exposing the compound to different pH buffers, temperatures, and light conditions, followed by HPLC or LC-MS to monitor degradation. Solubility is measured in polar (e.g., DMSO, water) and nonpolar solvents using nephelometry or gravimetric analysis. Computational tools like Hansen solubility parameters can predict solvent compatibility .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking (using software like AutoDock Vina) simulates interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives with favorable binding energies. For example, benzothiazole derivatives show affinity for kinase active sites, which can be optimized by modifying substituents on the oxadiazole ring .
Q. What experimental strategies resolve discrepancies between computational predictions and observed reaction outcomes?
- Methodological Answer : When computational models (e.g., reaction path searches via quantum chemistry) fail to match experimental yields, iterative feedback loops are employed. For instance, unexpected byproducts may arise due to solvent effects or catalyst deactivation, which are identified via GC-MS or in situ FTIR. Adjusting reaction parameters (e.g., temperature gradients, solvent polarity) reconciles theory and practice .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in catalytic cycles?
- Methodological Answer : Substituents on the benzothiazole and oxadiazole rings alter electron density, which is quantified via Hammett plots or -NMR chemical shifts. Steric effects are evaluated using X-ray crystallography or molecular dynamics simulations. For example, bulky groups on the oxadiazole ring may hinder nucleophilic attack, requiring milder bases or longer reaction times .
Q. What statistical experimental design (DoE) approaches optimize multi-variable synthesis protocols?
- Methodological Answer : Response Surface Methodology (RSM) or fractional factorial designs minimize experimental runs while testing variables like temperature, catalyst loading, and solvent ratios. For instance, a Central Composite Design (CCD) can identify optimal conditions for imino-group formation, balancing yield and purity. ANOVA validates model significance, and contour plots visualize interactions .
Data Analysis & Contradictions
Q. How are conflicting spectral data (e.g., unexpected -NMR splitting patterns) resolved?
- Methodological Answer : Anomalies in splitting patterns may arise from dynamic effects (e.g., tautomerism) or impurities. Variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) distinguish tautomers, while HSQC/HMBC correlations confirm connectivity. If impurities persist, preparative HPLC or recrystallization in mixed solvents (e.g., DCM/hexane) improves purity .
Q. What mechanisms explain inconsistent biological activity across similar derivatives?
- Methodological Answer : Bioactivity variations may stem from differences in membrane permeability (logP), metabolic stability, or target selectivity. Parallel Artificial Membrane Permeability Assays (PAMPA) and microsomal stability tests identify pharmacokinetic liabilities. Target engagement is confirmed via SPR or cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
